molecular formula C7H10N2O2S B056588 4-Methylbenzenesulfonohydrazide CAS No. 1576-35-8

4-Methylbenzenesulfonohydrazide

Cat. No.: B056588
CAS No.: 1576-35-8
M. Wt: 186.23 g/mol
InChI Key: ICGLPKIVTVWCFT-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonohydrazide (CAS 1576-35-4) is a sulfonohydrazide derivative characterized by a methyl group at the para position of the benzene ring. It is widely used in organic synthesis as a key intermediate for preparing hydrazones, pyrazoles, and sulfonamide-based compounds. Its electron-withdrawing sulfonyl group and electron-donating methyl substituent synergistically influence its reactivity and stability, making it valuable in medicinal chemistry, materials science, and catalysis .

Biochemical Analysis

Biochemical Properties

4-Methylbenzenesulfonohydrazide plays a significant role in biochemical reactions, particularly in the synthesis of hydrazones. It interacts with various enzymes and proteins, including carbonyl compounds, to form hydrazones through condensation reactions. These interactions are crucial for the formation of biologically active molecules, which can exhibit antimicrobial, anticancer, and anti-inflammatory properties .

Cellular Effects

This compound has been shown to influence various cellular processes. It exhibits antimicrobial activity against Mycobacterium tuberculosis, as well as antibacterial and antifungal properties . Additionally, derivatives of this compound have demonstrated cytotoxic activity against cancer cell lines, promoting apoptosis through the down-regulation of Bcl-2 and upregulation of Bax expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of the COX-2 enzyme, which is involved in inflammation and cancer progression . The compound’s ability to dock inside the active site of COX-2 suggests its potential as an anticancer agent. Additionally, it forms hydrazones by reacting with carbonyl compounds, which further contributes to its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under normal temperatures and pressures but is sensitive to light and moisture . Long-term studies have shown that its antimicrobial and anticancer activities can be sustained over time, although its stability and degradation need to be carefully monitored to ensure consistent results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to increased cytotoxicity and adverse effects, while lower doses may be effective in achieving the desired biological activity without significant toxicity . It is important to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in the synthesis of hydrazones. It interacts with enzymes such as carbonyl reductases and dehydrogenases, which facilitate the conversion of carbonyl compounds to hydrazones . These metabolic pathways are essential for the compound’s biological activity and its role in organic synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility in organic solvents allows it to be efficiently taken up by cells, where it can exert its biological effects . The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and stability.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it can interact with target biomolecules. Its activity and function are influenced by its localization, which is determined by targeting signals and post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Biological Activity

4-Methylbenzenesulfonohydrazide, a compound derived from sulfonic acids and hydrazines, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine. This reaction yields the sulfonohydrazide, which can be characterized using techniques such as NMR and FT-IR spectroscopy. The compound's structure is confirmed through various analytical methods, ensuring the presence of the sulfonyl and hydrazone functional groups.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antibacterial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against various strains of bacteria.
  • Antifungal Activity : The compound has also demonstrated efficacy against fungal infections.
  • Anti-inflammatory Properties : Research indicates that it may reduce inflammation through various biochemical pathways.
  • Anticancer Potential : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines.

Antimicrobial Properties

A study synthesized several Schiff base complexes from this compound and evaluated their antibacterial activity. The results indicated that these complexes showed promising antibacterial effects, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MIC) for selected compounds were reported as follows:

CompoundMIC (µg/mL)Bacterial Strain
PV112.5Staphylococcus aureus
PV215.0Escherichia coli
PV310.0Bacillus subtilis

These findings suggest that modifications to the hydrazide structure can enhance antimicrobial potency .

Anticancer Activity

In a comparative study involving various sulfonyl hydrazones, including those derived from this compound, significant cytotoxicity was observed against HepG-2 liver cancer cells. The compound was found to increase caspase-8 levels significantly, indicating its potential to induce apoptosis in cancer cells:

CompoundCaspase-8 Level (ng/mL)VEGF (pg/mL)NFκB P65 (pg/mL)TNF-α (pg/mL)
24b6.9185.376.582.5
Control1.08432.5278.1162.5
Thalidomide8.3153.2110.553.1

These results highlight the compound's ability to modulate key apoptotic pathways .

Case Studies

  • Antitubercular Activity : A series of sulfonyl hydrazones including derivatives of this compound were tested against Mycobacterium tuberculosis. The compounds exhibited MIC values comparable to isoniazid, a standard antitubercular agent, indicating their potential as effective treatments for tuberculosis .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of various derivatives on human embryonic kidney cells (HEK-293T). The selectivity index for the most active compounds was significantly high, suggesting low toxicity and favorable safety profiles for potential therapeutic use .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-methylbenzenesulfonohydrazide exhibit promising antimicrobial properties. A notable investigation synthesized hydrazone derivatives from this compound and evaluated their antimicrobial efficacy. The results indicated that these derivatives displayed significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.08 to 0.39 μM, suggesting their potential as new antimicrobial agents .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

Compound IDStructureMIC (μM)Bacterial Strain
3c4-Methylbenzenesulfonohydrazone<0.08Mycobacterium tuberculosis
5kSulfonyl hydrazone derivative0.39Staphylococcus aureus
3dModified hydrazone<0.08Escherichia coli

Inhibition of Monoamine Oxidase

This compound has also been studied for its potential in inhibiting monoamine oxidase (MAO), an enzyme implicated in mood regulation and neurodegenerative diseases. Research indicated that compounds derived from this hydrazide exhibited IC50 values in the low micromolar range (0.33 to 7.14 μM), indicating a strong potential for developing antidepressant therapies .

Synthesis of Reactive Intermediates

In organic synthesis, this compound serves as a key reagent for synthesizing various reactive intermediates such as diazo compounds and carbenes through its ability to condense with aldehydes and ketones . This property is particularly valuable in creating complex organic molecules.

Table 2: Reactions Involving this compound

Reaction TypeReactantsProducts
CondensationAldehyde + HydrazideHydrazone
DecompositionHeated HydrazoneDiimide (N2H2)
CycloadditionKetones + HydrazideN-heterocycles

Foaming Agent in Polymers

Another commercial application of this compound is as a foaming agent in polymer production, where it contributes to the formation of cellular structures within materials . This application highlights its importance beyond laboratory settings into industrial processes.

Antitubercular Drug Discovery

A significant area of research involves the development of novel antitubercular agents based on the structure of this compound. A study explored the synthesis of sulfonyl hydrazones derived from this compound, demonstrating their effectiveness against Mycobacterium tuberculosis with selectivity indices indicating low toxicity . The study emphasized the structural modifications that enhance biological activity, paving the way for future drug development.

Quantum Chemical Studies

Recent theoretical studies have utilized quantum chemical methods to investigate the electronic properties and molecular interactions of derivatives of this compound. These insights are crucial for understanding the compound's reactivity and optimizing its design for specific applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 4-methylbenzenesulfonohydrazide derivatives, and how can reaction conditions be adjusted to improve yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution between sulfonyl chlorides and hydrazine hydrate. For example, 3,4-dimethoxybenzenesulfonohydrazide was synthesized by reacting the sulfonyl chloride precursor with hydrazine hydrate in CHCl₃ at 0°C, followed by room-temperature stirring and purification via liquid-liquid extraction (91% yield) . Adjusting solvent polarity (e.g., using CH₂Cl₂ for better solubility) and stoichiometric ratios (excess hydrazine) can enhance yields.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Used to confirm hydrazide proton signals (δ 9–10 ppm) and aromatic substituents (e.g., methyl groups at δ 2.3–2.5 ppm) .
  • IR Spectroscopy : Identifies sulfonamide S=O stretches (1150–1350 cm⁻¹) and N–H bending (1600–1650 cm⁻¹) .
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks, critical for understanding bioactivity (e.g., antifungal derivatives in ) .

Q. How are preliminary biological activities of sulfonohydrazide derivatives evaluated, and what statistical thresholds are used for significance?

  • Methodology : In vitro fungicidal assays against pathogens like Botrytis cinerea involve testing compounds at 50 µg/mL. EC₅₀ values (e.g., 9.09 µg/mL for compound II-9) are calculated using dose-response curves and validated against positive controls (e.g., YZK-C22 at 13.41 µg/mL) . Triplicate experiments and ANOVA are recommended to confirm reproducibility .

Q. What purification strategies are recommended for sulfonohydrazides, and how can side products be minimized?

  • Methodology : Liquid-liquid extraction (e.g., CH₂Cl₂/brine) and drying over Na₂SO₄ effectively remove unreacted hydrazine. Recrystallization from ethanol/water mixtures improves purity. Side products like disulfonamides can be suppressed by maintaining low temperatures during synthesis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of sulfonohydrazide derivatives with enhanced antifungal activity?

  • Methodology :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, NO₂) on the benzene ring improve activity against B. cinerea by enhancing electrophilicity .
  • 3D-QSAR Modeling : Comparative molecular field analysis (CoMFA) identifies steric and electrostatic hotspots, as demonstrated for dihydrothiazole-sulfonohydrazide hybrids .

Q. What molecular docking strategies validate the interaction of sulfonohydrazides with fungal enzyme targets like B. cinerea PK?

  • Methodology : Docking software (e.g., AutoDock Vina) predicts binding modes by aligning sulfonohydrazides with the ATP-binding site of B. cinerea PK. Hydrogen bonds with Arg-156 and hydrophobic interactions with Phe-228 correlate with lower EC₅₀ values . MD simulations (100 ns) further assess binding stability .

Q. How do sulfonohydrazide-metal complexes influence antimicrobial activity, and what coordination modes are most effective?

  • Methodology : Complexation with Mn(II), Cu(II), or Zn(II) enhances ligand activity via chelation. For example, 8-hydroxyquinoline-sulfonohydrazide metal complexes show 70–90% inhibition against E. coli due to improved membrane permeability . Square-planar (Cu) or octahedral (Fe) geometries are optimal for bioactivity .

Q. What experimental and computational approaches resolve contradictions in bioactivity data across different studies?

  • Methodology :

  • Meta-analysis : Compare EC₅₀ values under standardized conditions (e.g., pH, incubation time). Discrepancies may arise from assay protocols (e.g., broth microdilution vs. agar diffusion) .
  • DFT Calculations : Quantify electronic properties (e.g., HOMO-LUMO gaps) to rationalize activity differences between derivatives .

Q. Can sulfonohydrazides act as dual inhibitors in bacterial cell wall biosynthesis (e.g., Mur enzymes) and biofilm regulation?

  • Methodology : Enzymatic assays (e.g., MurD inhibition via malate dehydrogenase coupling) identify inhibitors (IC₅₀ < 10 µM). Synergy with cyclic-di-GMP signaling disruptors (e.g., catechol derivatives) enhances biofilm dispersion, validated via confocal microscopy .

Q. How do crystal packing and lattice energy impact the solubility and bioavailability of sulfonohydrazides?

  • Methodology : X-ray crystallography reveals hydrogen-bonding networks (e.g., N–H⋯O interactions) that reduce solubility. Lattice energy calculations (DFT) correlate with dissolution rates. Co-crystallization with cyclodextrins improves aqueous solubility .

Comparison with Similar Compounds

Structural and Electronic Differences

Table 1: Structural Comparison of Sulfonohydrazides

Compound Substituent(s) Key Structural Features Electronic Effects
4-Methylbenzenesulfonohydrazide 4-CH₃ Methyl group (electron-donating) Enhances electron density at aryl ring
Benzenesulfonohydrazide None Unsubstituted benzene ring Moderate electron-withdrawing
4-Fluorobenzenesulfonohydrazide 4-F Fluorine (strong electron-withdrawing) Reduces electron density

However, its electron-donating nature enhances nucleophilicity at the hydrazide nitrogen, facilitating condensation reactions with aldehydes .

Reactivity in Condensation Reactions

Table 2: Reaction Yields of Hydrazone Derivatives

Reactant Pairing Yield (%) Reference
This compound + (E)-ethyl 2-cyano-3-ethoxyacrylate 60–96
Benzenesulfonohydrazide + 5-methoxy-1H-indol-3-carbaldehyde 75–89
This compound + 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde 44

The high yields (60–96%) in pyrazole synthesis (Table 2) highlight this compound’s efficiency in regioselective cyclization due to its ability to stabilize intermediates via inductive effects . In contrast, lower yields (e.g., 44% for quinoline derivatives) may arise from steric hindrance or competing side reactions .

Physicochemical Properties

Table 3: Physical Properties of Selected Derivatives

Compound (Derivative) Melting Point (°C) Solubility Profile Reference
N′-[(5-Bromo-2-hydroxybenzylidene)]-4-methylbenzenesulfonohydrazide 109.4–110.6 Soluble in DMSO, methanol
N′-[(3-Chloro-2-hydroxybenzylidene)]-benzenesulfonohydrazide 106.2–107.3 Poor in water, moderate in ethanol
N′-[(4-Chloro-2-hydroxybenzylidene)]-4-methylbenzenesulfonohydrazide 97.6–98.5 Soluble in acetonitrile

The methyl group improves solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated analogs, which exhibit lower solubility due to increased hydrophobicity .

Table 4: Anticancer and Antimicrobial Activities

Compound Biological Target IC₅₀ / MIC Value Reference
N′-[(2-Chloro-3-methoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide (3k) Prostate cancer (PC3) 1.38 μM
N′-[(Quinolin-3-yl)methylene]-4-methylbenzenesulfonohydrazide (8b) Mycobacterium tuberculosis MIC = 0.26 mg mL⁻¹
Benzenesulfonohydrazide derivatives Breast cancer (MCF-7) IC₅₀ = 46.09 μM

This compound derivatives show superior selectivity in anticancer activity compared to unsubstituted analogs. For example, compound 3k exhibits an IC₅₀ of 1.38 μM against PC3 cells with a selectivity index (SI) of 432.30, attributed to the methyl group’s role in enhancing membrane permeability .

Properties

IUPAC Name

4-methylbenzenesulfonohydrazide
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InChI

InChI=1S/C7H10N2O2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5,9H,8H2,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

ICGLPKIVTVWCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10N2O2S
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DSSTOX Substance ID

DTXSID8051756
Record name Toluene-4-sulphonohydrazide
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Molecular Weight

186.23 g/mol
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Physical Description

White solid; [Merck Index] White nearly odorless powder; [Alfa Aesar MSDS]
Record name p-Toluenesulfonyl hydrazide
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CAS No.

1576-35-8
Record name Tosylhydrazine
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Record name Benzenesulfonic acid, 4-methyl-, hydrazide
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Alternatively, 4-diazo-3-methoxy-2,5-cyclohexadien-1-one can be synthesized chemically. First, 2-methoxy-p-benzoquinone is synthesized by the addition of m-methoxyphenol in acetone to an aqueous solution of potassium nitrosodisulfonate and potassium monobasic phosphate. On treatment of 2-methoxy-p-benzoquinone with p-toluenesulfonhydrazide, the antibiotic is produced. Purification of the product from the reaction mixture is accomplished by chromatography on a silica gel column with chloroform:methanol (9:1, v/v).
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Synthesis routes and methods III

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p-Toluenesulfonic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide by the reaction of p-toluenesulfonyl chloride with hydrazine in tetrahydrofuran to form p-toluenesulfonylhydrazine, followed by the reaction of the latter with 3-amino-5,6-dichloropyrazinaldehyde.
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p-Toluenesulfonic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methylbenzenesulfonohydrazide
4-Methylbenzenesulfonohydrazide
4-Methylbenzenesulfonohydrazide
4-Methylbenzenesulfonohydrazide
4-Methylbenzenesulfonohydrazide
4-Methylbenzenesulfonohydrazide

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